

Spectroscopic Profile of Methylaminoacetaldehyde Dimethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylaminoacetaldehyde dimethyl acetal*

Cat. No.: *B117271*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methylaminoacetaldehyde dimethyl acetal** (CAS No. 122-07-6), a key intermediate in pharmaceutical synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its identification and characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data available for

Methylaminoacetaldehyde dimethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR

Chemical Shift (ppm)	Solvent
Data not available	CDCl ₃ ^[1]

Note: While a spectrum in CDCl_3 is referenced, specific peak data is not readily available in the public domain.

^1H NMR

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	-

Note: Publicly accessible, detailed ^1H NMR spectral data with assigned peaks for **Methylaminoacetaldehyde dimethyl acetal** is limited.

Infrared (IR) Spectroscopy Data

Gas-Phase IR Spectrum

Wavenumber (cm^{-1})	Interpretation
Data not available	-

Note: A gas-phase IR spectrum is available through the NIST WebBook; however, a detailed peak list is not provided here. The spectrum would be characterized by C-H, C-N, and C-O stretching and bending vibrations.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrum (EI-MS)

m/z	Relative Intensity	Proposed Fragment
Data not available	-	-

Note: The mass spectrum of **Methylaminoacetaldehyde dimethyl acetal** is available via the NIST WebBook, generated by electron ionization. The fragmentation pattern would be expected to show peaks corresponding to the molecular ion and characteristic fragments from the loss of methyl, methoxy, and other neutral groups.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **Methylaminoacetaldehyde dimethyl acetal**
- Deuterated chloroform (CDCl_3)
- NMR tubes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: A small amount of **Methylaminoacetaldehyde dimethyl acetal** is dissolved in deuterated chloroform (CDCl_3) within a standard NMR tube.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- Data Acquisition:
 - For ^1H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.
- Data Processing: The acquired FIDs are subjected to Fourier transformation to generate the frequency-domain NMR spectra. Phase and baseline corrections are applied to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Neat Liquid on Salt Plates

Materials:

- **Methylaminoacetaldehyde dimethyl acetal**
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pipette

Procedure:

- Sample Preparation: As **Methylaminoacetaldehyde dimethyl acetal** is a liquid, a "neat" sample can be prepared by placing a single drop of the liquid between two salt plates to form a thin film.[2][3][4][5]
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
- Sample Analysis: The prepared salt plates containing the sample are placed in the spectrometer's sample holder.
- Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI)

Materials:

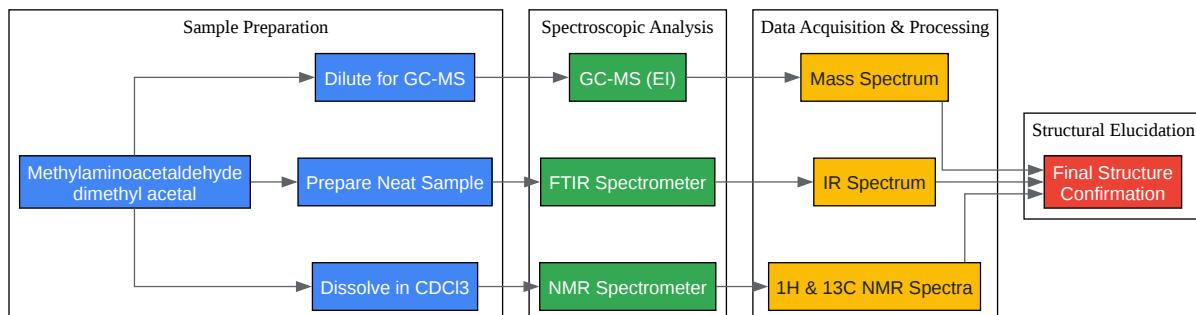
- **Methylaminoacetaldehyde dimethyl acetal**
- Gas chromatograph-mass spectrometer (GC-MS) with an EI source

Procedure:

- Sample Introduction: A diluted solution of **Methylaminoacetaldehyde dimethyl acetal** is injected into the gas chromatograph, where it is vaporized and separated from the solvent.[6]
[7]
- Ionization: The gaseous sample molecules enter the ion source of the mass spectrometer, where they are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[6][7][8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **Methylaminoacetaldehyde dimethyl acetal**.



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